(Diphenylmethyl)trimethoxysilane (Diphenylmethyl)trimethoxysilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746797
InChI: InChI=1S/C16H20O3Si/c1-17-20(18-2,19-3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
SMILES:
Molecular Formula: C16H20O3Si
Molecular Weight: 288.41 g/mol

(Diphenylmethyl)trimethoxysilane

CAS No.:

Cat. No.: VC15746797

Molecular Formula: C16H20O3Si

Molecular Weight: 288.41 g/mol

* For research use only. Not for human or veterinary use.

(Diphenylmethyl)trimethoxysilane -

Specification

Molecular Formula C16H20O3Si
Molecular Weight 288.41 g/mol
IUPAC Name benzhydryl(trimethoxy)silane
Standard InChI InChI=1S/C16H20O3Si/c1-17-20(18-2,19-3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
Standard InChI Key XXFJMDCSFFVEOY-UHFFFAOYSA-N
Canonical SMILES CO[Si](C(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC

Introduction

(Diphenylmethyl)trimethoxysilane is an organosilicon compound with the molecular formula C16H20O3Si\text{C}_{16}\text{H}_{20}\text{O}_3\text{Si}. It is a colorless liquid widely used in chemical industries due to its unique properties, particularly as a coupling agent to bond organic and inorganic materials. This compound is also known by its IUPAC name, benzhydryl(trimethoxy)silane, and has a molecular weight of 288.41 g/mol .

Synthesis of (Diphenylmethyl)trimethoxysilane

Synthetic Route:

  • The compound is synthesized by reacting diphenylmethanol with trimethoxysilane in the presence of a catalyst.

  • The reaction occurs under mild conditions, typically at temperatures between 60–80°C.

  • The hydroxyl group in diphenylmethanol is replaced by the trimethoxysilyl group through a substitution reaction.

Industrial Production:

  • On an industrial scale, the synthesis is performed in continuous flow reactors for consistent quality and high yield.

  • Efficient catalysts and optimized reaction conditions are employed to achieve high purity.

Chemical Reactions and Mechanisms

(Diphenylmethyl)trimethoxysilane undergoes several key reactions:

  • Hydrolysis: In the presence of water, it hydrolyzes to form silanol groups.

  • Condensation: The silanol groups can condense to form siloxane bonds, which are critical for adhesion applications.

  • Substitution: It reacts with nucleophiles like alcohols or amines to produce silyl ethers or amines .

Reaction Mechanism:
The hydrolysis mechanism involves cleavage of the Si-OCH3 bonds, forming silanols (Si-OH\text{Si-OH}), which then condense to create siloxane (Si-O-Si\text{Si-O-Si}) linkages. These reactions enhance bonding between organic and inorganic phases, making the compound valuable in material science applications.

Applications

(Diphenylmethyl)trimethoxysilane has diverse applications due to its ability to form strong siloxane bonds:

  • Adhesion Promoter: Used as a coupling agent in composites to improve adhesion between organic polymers and inorganic fillers.

  • Surface Modification: Applied in coatings for hydrophobic or functionalized surfaces.

  • Chemical Intermediate: Serves as a precursor for synthesizing other organosilicon compounds .

Comparison with Similar Compounds

CompoundFormulaUnique Features
TrimethoxysilaneHSi(OCH3)3\text{HSi(OCH}_3)_3Simplest structure; lacks aromatic functionality
PhenyltrimethoxysilaneC6H5Si(OCH3)3\text{C}_6\text{H}_5\text{Si(OCH}_3)_3Contains one phenyl group; less steric hindrance
VinyltrimethoxysilaneCH2=CHSi(OCH3)3\text{CH}_2=\text{CHSi(OCH}_3)_3Contains a reactive vinyl group for polymerization
(Diphenylmethyl)trimethoxysilaneC16H20O3Si\text{C}_{16}\text{H}_{20}\text{O}_3\text{Si}Diphenylmethyl group enhances chemical versatility

Safety Considerations

(Diphenylmethyl)trimethoxysilane should be handled with care due to its reactivity with water and potential to release methanol during hydrolysis. Proper storage in airtight containers and usage in well-ventilated areas are recommended .

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